N,N-Dimethyl-N'-(3-nitrophenyl)sulfamide is a synthetic compound belonging to the class of sulfonamides. It is primarily known for its role as a key metabolite of the drug N,N-dimethyl-N′-(p-phenoxyphenyl)sulfamide (I) []. This compound has been utilized in research settings to investigate metabolic pathways and understand the biotransformation of related compounds.
N,N-dimethyl-N'-(3-nitrophenyl)sulfamide is an organic compound belonging to the sulfonamide class, characterized by the presence of a sulfonamide functional group attached to a benzene ring with a nitro substituent. Its molecular formula is and it is recognized for its potential biological applications, particularly in medicinal chemistry.
N,N-dimethyl-N'-(3-nitrophenyl)sulfamide is classified as:
The synthesis of N,N-dimethyl-N'-(3-nitrophenyl)sulfamide can be achieved through several methods, primarily involving the reaction of appropriate anilines with sulfonyl chlorides.
The molecular structure of N,N-dimethyl-N'-(3-nitrophenyl)sulfamide features:
CC(NC(=O)S(=O)(=O)N(C)C)C1=CC(=CC=C1)[N+](=O)[O-]
BRMWHPKATJJZBE-UHFFFAOYSA-N
.N,N-dimethyl-N'-(3-nitrophenyl)sulfamide can participate in various chemical reactions:
The mechanism of action for N,N-dimethyl-N'-(3-nitrophenyl)sulfamide primarily involves its interactions with biological targets, particularly enzymes. Sulfonamides generally inhibit bacterial dihydropteroate synthase, disrupting folate synthesis crucial for bacterial growth.
Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are commonly used for characterization .
N,N-dimethyl-N'-(3-nitrophenyl)sulfamide has several scientific applications:
This compound exemplifies the versatility of sulfonamides in both synthetic and medicinal chemistry, making it a valuable subject for ongoing research.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: